molecular formula C25H22Cl2N4OS B3979460 N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3979460
M. Wt: 497.4 g/mol
InChI Key: WJMMPOOJZNVZIY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The dichlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfanylacetamide moiety through a thiolation reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other compounds containing triazole rings and dichlorophenyl groups, such as:

      Fluconazole: An antifungal medication with a triazole ring.

      Clotrimazole: Another antifungal agent with a similar structure.

      Itraconazole: A triazole antifungal with a complex structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.

Biological Activity

N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of sulfanyltriazoles, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound features a triazole ring and a dichlorophenyl group, which are significant for its biological activity. The presence of sulfur in the structure may also contribute to its pharmacological properties.

Anticancer Activity

Research indicates that sulfanyltriazoles can exhibit significant anticancer effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In one study, sulfanyltriazoles demonstrated EC50 values as low as 24 nM against NNRTI-resistant mutants of HIV, suggesting their potential in cancer therapies as well as antiviral applications .

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed through minimum inhibitory concentration (MIC) studies. Similar triazole derivatives have been reported to show activity against a range of bacteria and fungi. For example, triazole-based compounds exhibited varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and antifungal agents like ketoconazole .

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways within microbial or cancer cells. Molecular docking studies suggest that these compounds may interact with specific targets such as DNA or RNA polymerases, which are crucial for cellular replication .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of sulfanyltriazoles against colon carcinoma HCT-116 and breast cancer T47D cell lines. The results indicated that certain derivatives had IC50 values ranging from 6.2 μM to 43.4 μM, highlighting their potential as anticancer agents .
  • Antimicrobial Screening : In vitro assays demonstrated that sulfanyltriazole derivatives can inhibit the growth of several phytopathogenic fungi. The most active derivative showed higher antifungal activity than established fungicides .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AnticancerSulfanyltriazole IIIa6.2 μM
AnticancerSulfanyltriazole IIIc24 nM
AntimicrobialTriazole derivativeVaries
AntifungalSulfanyltriazole derivativeHigher than boscalid

Properties

IUPAC Name

2-[(5-benzhydryl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4OS/c1-2-31-24(23(17-9-5-3-6-10-17)18-11-7-4-8-12-18)29-30-25(31)33-16-22(32)28-19-13-14-20(26)21(27)15-19/h3-15,23H,2,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMPOOJZNVZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
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N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
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N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
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N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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